molecular formula C13H21NO6S B1382287 2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide CAS No. 1340481-80-2

2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide

Cat. No. B1382287
CAS RN: 1340481-80-2
M. Wt: 319.38 g/mol
InChI Key: SGURKCGAVXZZLF-UHFFFAOYSA-N
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Description

2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide is a spirocyclic building block . It provides a new area of chemical space with straightforward functional handles for further diversification .


Synthesis Analysis

This compound was first synthesized by Carreira and coworkers . It has been used in the synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery .


Molecular Structure Analysis

The molecular formula of this compound is C13H21NO6S . It has a unique three-dimensional profile due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.39 . It is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

  • Drug Discovery Modules : Spirocycles like thia/oxa-azaspiro[3.4]octanes, which share structural similarities with the specified compound, are synthesized for use as multifunctional, structurally diverse modules in drug discovery. These compounds offer novel chemical structures for potential therapeutic applications (Li, Rogers-Evans, & Carreira, 2013).

  • Stereoselective Synthesis and Configuration Assignment : Research involves synthesizing and determining the absolute configurations of related spirocyclic compounds. Techniques like NMR spectroscopy are used to elucidate the structure and stereochemistry of these compounds, which is crucial for understanding their potential biological activities (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

  • Crystal Structure Analysis : Studies focus on determining the crystal structure of similar compounds to understand their molecular configuration and potential applications. For example, X-ray diffraction analysis is used to explore the crystal structure of related bicyclic compounds, providing insights into their chemical behavior and potential uses (Gavrilov et al., 2007).

  • Synthesis and Reaction Studies : Investigations into the synthesis of spirocyclic compounds and their reactions with other chemicals provide foundational knowledge for further chemical and pharmaceutical research. This includes studying the reaction pathways and product formation of these compounds (Moskalenko & Boev, 2012).

  • Biologically Active Compounds : The synthesis and study of spirocyclic compounds, including their conformation and stereochemistry, contribute to the search for biologically active compounds. This research can lead to the development of new pharmaceuticals and therapeutic agents (Żesławska, Jakubowska, & Nitek, 2017).

Future Directions

The compound has been used in the synthesis of novel azaspiro[3.4]octanes, which are considered multifunctional modules in drug discovery . This suggests potential future directions in the field of drug discovery.

properties

IUPAC Name

2-O-tert-butyl 8-O-methyl 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S/c1-12(2,3)20-11(16)14-7-13(8-14)9(10(15)19-4)5-6-21(13,17)18/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGURKCGAVXZZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide

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